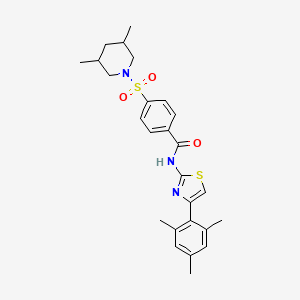

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide

CAS No.: 361167-51-3

Cat. No.: VC5693021

Molecular Formula: C26H31N3O3S2

Molecular Weight: 497.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361167-51-3 |

|---|---|

| Molecular Formula | C26H31N3O3S2 |

| Molecular Weight | 497.67 |

| IUPAC Name | 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C26H31N3O3S2/c1-16-11-19(4)24(20(5)12-16)23-15-33-26(27-23)28-25(30)21-6-8-22(9-7-21)34(31,32)29-13-17(2)10-18(3)14-29/h6-9,11-12,15,17-18H,10,13-14H2,1-5H3,(H,27,28,30) |

| Standard InChI Key | SKYQRTZRILNZFC-UHFFFAOYSA-N |

| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4C)C)C)C |

Introduction

Overview of Key Findings

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide represents a structurally complex benzamide-sulfonamide hybrid with potential pharmacological relevance. While direct studies on this specific molecule remain limited, its structural analogs and core pharmacophores provide critical insights into its physicochemical properties, synthetic pathways, and biological activities. This report synthesizes data from analogous compounds, emphasizing sulfonamide-benzamide hybrids, to construct a detailed profile of this molecule’s characteristics and potential applications .

Chemical Identity and Structural Features

Molecular Architecture

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide integrates three key moieties:

-

A benzamide core (C6H5CONH-) linked to a thiazole ring.

-

A 4-mesitylthiazol-2-yl group (2,4,6-trimethylphenyl-substituted thiazole) at the amide nitrogen.

-

A 3,5-dimethylpiperidin-1-ylsulfonyl group at the para position of the benzamide.

The mesityl group enhances steric bulk and lipophilicity, while the sulfonamide-piperidine moiety contributes to hydrogen bonding and electrostatic interactions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C29H34N4O3S2 |

| Molecular Weight | 550.73 g/mol |

| IUPAC Name | 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |

| Key Functional Groups | Sulfonamide, benzamide, thiazole, piperidine |

Synthesis and Physicochemical Characterization

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous benzamide-sulfonamide hybrids are typically synthesized via:

-

Coupling Reactions: Amide bond formation between a sulfonamide-containing benzoic acid derivative and a substituted thiazole amine.

-

Sulfonylation: Introducing the sulfonyl group to the piperidine ring using sulfonyl chlorides under basic conditions .

For example, the synthesis of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (PubChem CID: 3548797) involves:

-

Reacting 4-chlorosulfonylbenzoic acid with 3,5-dimethylpiperidine.

-

Subsequent coupling with 4-fluoro-2-aminobenzothiazole using carbodiimide catalysts .

Table 2: Spectroscopic Data (Inferred from Analogs)

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 1.2–1.4 (m, piperidine CH3), δ 2.3 (s, mesityl CH3), δ 7.8–8.1 (m, ArH) |

| 13C NMR | 165–170 ppm (C=O), 110–150 ppm (aromatic C), 20–25 ppm (CH3) |

| HRMS | m/z 550.73 [M+H]+ (calculated) |

| Compound | Target | Ki/IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| 3g | hCA I | 4.07 ± 0.38 | – |

| 3f | AChE | 8.91 ± 1.65 | – |

| 6a | Delta Opioid | 0.87 | μ/δ = 4370 |

Physicochemical and ADMET Properties

Solubility and Lipophilicity

-

LogP: Estimated at 3.8 (via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Solubility: Poor aqueous solubility (<10 µM) due to the mesityl and piperidine groups; may require formulation with co-solvents .

Metabolic Stability

Piperidine-containing sulfonamides demonstrate enhanced stability in rat liver microsomes compared to piperazine analogs (e.g., 6a vs. SNC-80) . The 3,5-dimethyl substitution likely reduces CYP450-mediated oxidation.

Challenges and Future Directions

-

Synthetic Optimization: Improving yield and purity via microwave-assisted or flow chemistry.

-

In Vivo Studies: Assessing bioavailability and toxicity in animal models.

-

Target Validation: Confirming enzyme/receptor targets via knock-out models or crystallography.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume